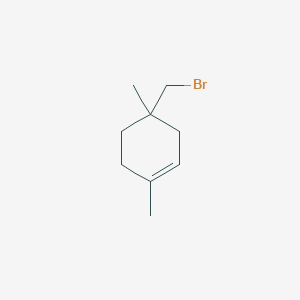
Cyclohexene, 4-(bromomethyl)-1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4-(bromomethyl)-1,4-dimethyl- is an organic compound with the molecular formula C9H15Br It is a derivative of cyclohexene, where the cyclohexene ring is substituted with a bromomethyl group and two methyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(bromomethyl)-1,4-dimethyl- can be achieved through several methods. One common approach involves the bromination of 1,4-dimethylcyclohexene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride at elevated temperatures.
Another method involves the addition of bromine to 1,4-dimethylcyclohexene in the presence of a catalyst. This reaction can be carried out in solvents such as chloroform or acetic acid, and the reaction conditions need to be carefully controlled to avoid over-bromination.
Industrial Production Methods
Industrial production of Cyclohexene, 4-(bromomethyl)-1,4-dimethyl- often involves large-scale bromination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-(bromomethyl)-1,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of methylcyclohexene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, KCN, or NH3 in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or THF.
Major Products Formed
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methylcyclohexene derivatives.
Scientific Research Applications
Cyclohexene, 4-(bromomethyl)-1,4-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various functionalized cyclohexene derivatives.
Biology: Investigated for its potential as a bioactive compound. Derivatives of this compound are studied for their antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. Its derivatives are evaluated for their pharmacological activities.
Industry: Used in the production of specialty chemicals and materials. It is a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexene, 4-(bromomethyl)-1,4-dimethyl- involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
In biological systems, the compound’s derivatives may interact with cellular components, leading to biological effects. For example, the antimicrobial activity of certain derivatives may result from their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Cyclohexene, 4-(bromomethyl)-1,4-dimethyl- can be compared with other similar compounds such as:
Cyclohexene, 4-(chloromethyl)-1,4-dimethyl-: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and applications.
Cyclohexene, 4-(hydroxymethyl)-1,4-dimethyl-: Contains a hydroxymethyl group, leading to different chemical properties and uses.
Cyclohexene, 4-(cyanomethyl)-1,4-dimethyl-:
The uniqueness of Cyclohexene, 4-(bromomethyl)-1,4-dimethyl- lies in its specific reactivity due to the presence of the bromomethyl group, making it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
61860-12-6 |
|---|---|
Molecular Formula |
C9H15Br |
Molecular Weight |
203.12 g/mol |
IUPAC Name |
4-(bromomethyl)-1,4-dimethylcyclohexene |
InChI |
InChI=1S/C9H15Br/c1-8-3-5-9(2,7-10)6-4-8/h3H,4-7H2,1-2H3 |
InChI Key |
IPJVMCQFXJFXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















